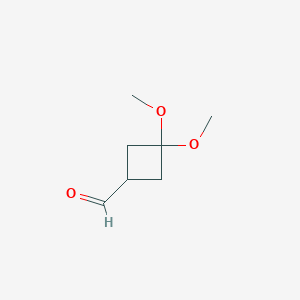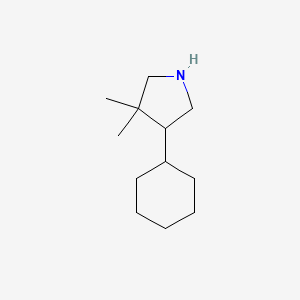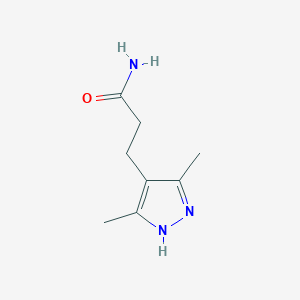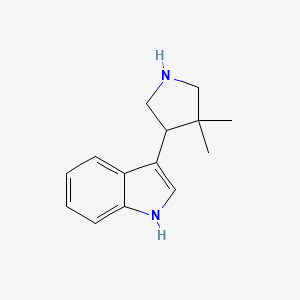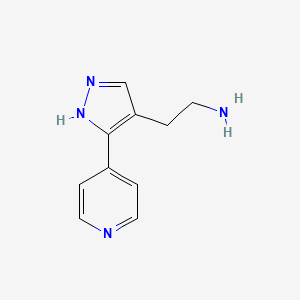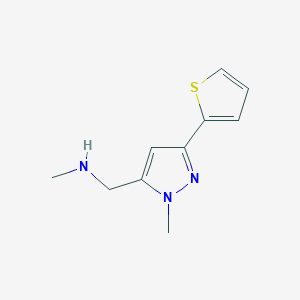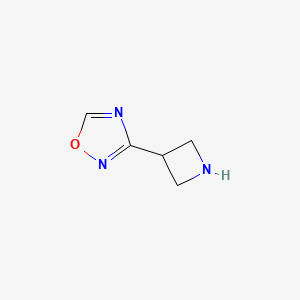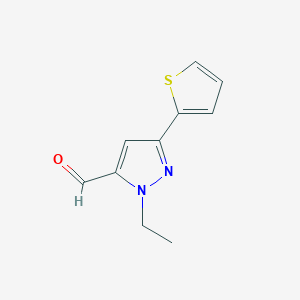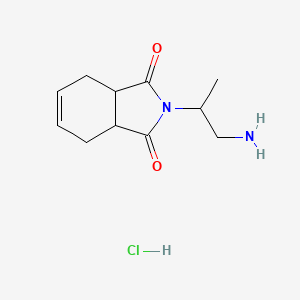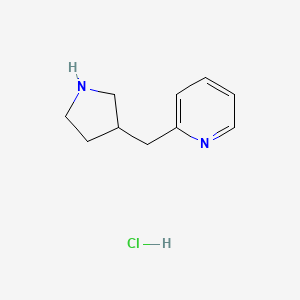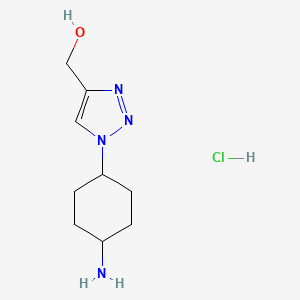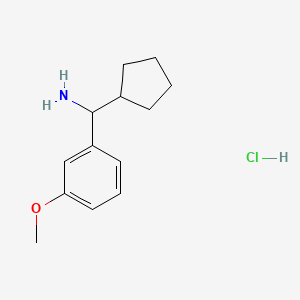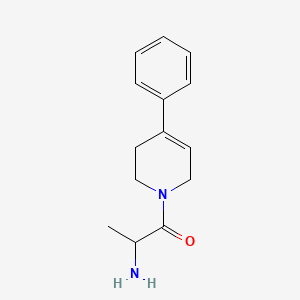
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one” is a complex organic molecule. It contains an amino group (NH2), a ketone group (C=O), and a phenyl group (a six-membered carbon ring) attached to a tetrahydropyridine ring (a six-membered ring with one nitrogen and four carbon atoms, and two double bonds). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyridine ring and the phenyl ring are likely to contribute to the compound’s rigidity, while the amino and ketone groups could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Potential
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one and its derivatives have been explored for their potential in cancer treatment. For instance, the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines, which incorporate the tetrahydropyridine (THP) moiety, demonstrated moderate cytotoxicity against breast cancer cell lines. This research highlights the significance of the THP derivatives in anticancer activity and the impact of various substituents on the THP ring system (Redda & Gangapuram, 2007).
Synthetic Chemistry
The compound plays a crucial role in synthetic chemistry, particularly in the formation of heterocyclic derivatives. A study demonstrated the synthesis of various derivatives like tetrahydrofuran, dioxolane, and oxazoline, dihydropyridinone, and tetrahydropyridinedione, highlighting the compound's versatility in creating structurally diverse molecules (Bacchi et al., 2005).
Biochemical Analysis
In biochemical research, the oxidation of 1-amino analogs of MPTP, including the 2-amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one, by monoamine oxidase has been a subject of study. This research provides insights into the biochemical pathways and potential neurotoxicity mechanisms relevant to neurodegenerative diseases (Umeda et al., 1998).
Ligand Synthesis and Complexation
The compound's potential in ligand synthesis and complexation with metals like cadmium has been explored, contributing to the development of new materials and catalysts. The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which relates to the compound , showcases the synthetic versatility and applicability in coordination chemistry (Hakimi et al., 2013).
Polymer Science
In the field of polymer science, 2-amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one derivatives have been utilized in the functional modification of polymers, such as polyvinyl alcohol/acrylic acid hydrogels. This research is pivotal for developing advanced materials with potential medical applications, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBYBTWZBVJDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
